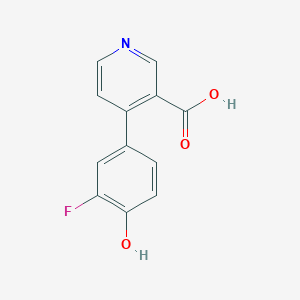

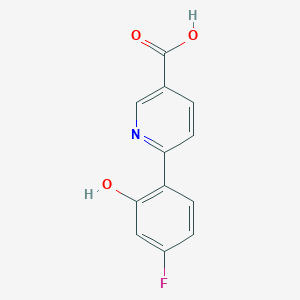

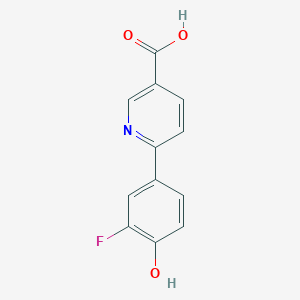

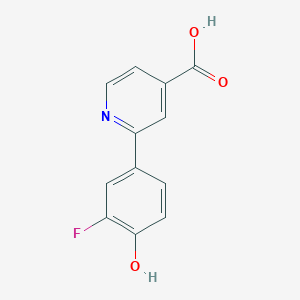

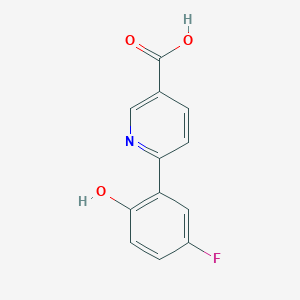

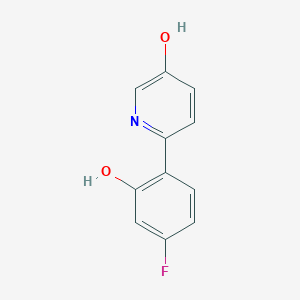

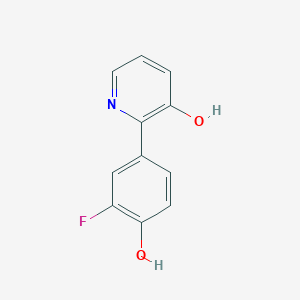

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%

Descripción general

Descripción

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (6-FHPNA) is an organic compound belonging to the class of nicotinic acids. It is a derivative of nicotinic acid, with a fluorine atom at the 5-position of the phenyl ring. 6-FHPNA is a potent inhibitor of monoamine oxidase (MAO) and has been used as a tool compound to study the physiological and biochemical effects of MAO inhibition. 6-FHPNA has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, Parkinson’s disease, and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been extensively studied in the laboratory for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to inhibit MAO activity in vitro and in vivo, and has been used to study the physiological and biochemical effects of MAO inhibition. 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has also been studied for its potential use in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease.

Mecanismo De Acción

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is a reversible inhibitor of MAO, meaning that it binds to the enzyme and prevents it from breaking down monoamines, such as dopamine and serotonin. By inhibiting MAO, 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% increases the levels of these neurotransmitters in the brain, which is thought to be beneficial in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease.

Biochemical and Physiological Effects

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been shown to increase the levels of dopamine and serotonin in the brain, which is thought to be beneficial in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease. It has also been shown to inhibit the breakdown of dopamine and serotonin, which could lead to increased levels of these neurotransmitters in the brain. 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has also been shown to reduce anxiety and improve cognitive performance in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% for laboratory experiments is that it is a potent inhibitor of MAO and can be used to study the physiological and biochemical effects of MAO inhibition. However, 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not always the best choice for laboratory experiments, as it is a relatively unstable compound and has a short half-life.

Direcciones Futuras

There are many potential future directions for research into 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. These include further studies into its potential therapeutic applications in the treatment of depression, Parkinson’s disease, and Alzheimer’s disease; further studies into its biochemical and physiological effects; and further studies into its potential use as a tool compound to study the effects of MAO inhibition. Additionally, further studies into the synthesis of 6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, and the development of more stable derivatives could lead to improved laboratory experiments.

Propiedades

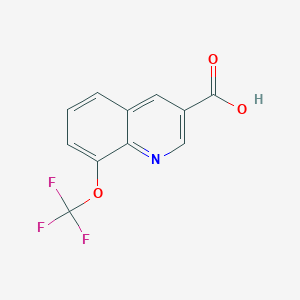

IUPAC Name |

6-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-2-4-11(15)9(5-8)10-3-1-7(6-14-10)12(16)17/h1-6,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLSKOTRMDMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695626 | |

| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Fluoro-2-hydroxyphenyl)nicotinic acid | |

CAS RN |

1202050-20-1 | |

| Record name | 6-(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)